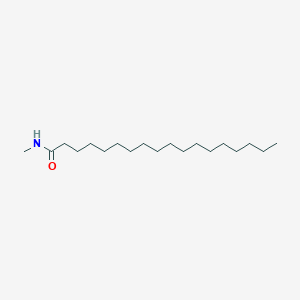
Diphenylphosphinic azide
Vue d'ensemble
Description
Diphenylphosphinic azide is an organophosphinic acid compound . It acts as a reagent for the synthesis of peptides and phosphoramidates by reacting with amines . It is also used in the preparation of oligosaccharides linked with carbamate and urea bonds utilizing modified Curtis rearrangement .
Synthesis Analysis
Diphenylphosphinic azide has shown significant synthetic versatility . It is used in isocyanate synthesis, especially in the Curtius rearrangement . It is also used in the stereospecific conversion of alcohol into azide , as a coupling reagent in macrolactamization , in allylic amine synthesis , and in aziridination .
Molecular Structure Analysis
Diphenylphosphinic azide has a linear formula of (C6H5O)2P(O)N3 . Its molecular weight is 275.20 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Diphenylphosphinic azide undergoes pseudohalogen replacement of the azido group by treatment with nucleophilic reagents, such as ammonia and various amines . It is used as a reagent for the synthesis of peptides by virtue of its reactions with carboxylic acids leading to either the urethane or the amide .
Physical And Chemical Properties Analysis
Diphenylphosphinic azide is a liquid with a refractive index of 1.551 . It has a boiling point of 157 °C/0.17 mmHg and a density of 1.277 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
1. Chemical Synthesis and Reactions
Diphenylphosphinic azide has been utilized in various chemical synthesis processes. For instance, it has been employed in the Staudinger reaction with azides of diphenylphosphinic, diphenylthiophosphinic, and diphenylphosphoric acids to convert diphenylphosphinite, a 1,4-benzodiazepine 3-O-derivative, into corresponding imides (Gololobov et al., 2014). Similarly, it has been a part of the synthesis of pyridine− and imidazole−phosphinimine bidentate ligand complexes that are significant for ethylene oligomerization catalysts (Spencer et al., 2003).
2. Photochemistry Studies
Diphenylphosphoryl azide's photochemistry has been a subject of study. Through ultrafast spectroscopy and computational methods, researchers have observed singlet phosphorylnitrene formation, which offers insights into the mechanisms of photochemical reactions involving diphenylphosphoryl azide (Vyas et al., 2010).
3. Polymer-Supported Applications
A polymer-supported version of diphenylphosphoryl azide has been prepared, showing reduced toxicity, moisture tolerance, and ease of workup. This form of diphenylphosphoryl azide has been used in Curtius rearrangement reactions for converting carboxylic acids to urethanes and ureas (Lu & Taylor, 2003).
4. Synthesis of Complex Organic Compounds
Diphenylphosphoryl azide has been critical in synthesizing various complex organic compounds. For example, its application in Staudinger-type N-glycopyranosyl amide synthesis and in the synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas demonstrates its versatility in organic chemistry (Temelkoff et al., 2006); (Sureshbabu et al., 2008).
5. Electrochemical Applications
Diphenylphosphinates, closely related to diphenylphosphoryl azide, have been used in electrochemical reactions. For instance, their electrochemical reduction leads to deoxygenated products, presenting a novel methodology in organic chemistry (Lam & Markó, 2011).
Safety And Hazards
Diphenylphosphinic azide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment .
Propriétés
IUPAC Name |
[azido(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRTXPORKIRPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194275 | |
| Record name | Phosphinic azide, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphinic azide | |
CAS RN |
4129-17-3 | |
| Record name | P,P-Diphenylphosphinic azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4129-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinic azide, diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylphosphinic azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic azide, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)

